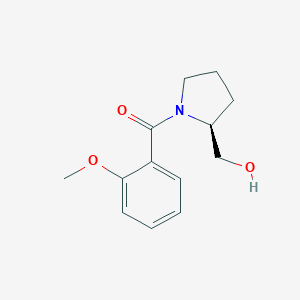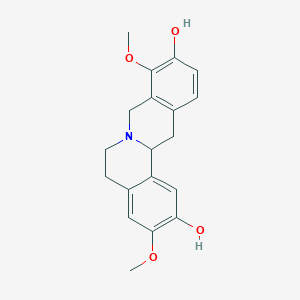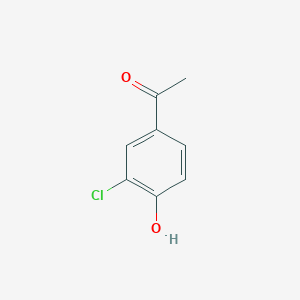
Lachnone A
描述
- Lachnone A 是一种从丝状真菌Lachnum sp. BCC 2424 中分离得到的色酮衍生物 .
- 其化学结构表示为 C11H10O4。
- 色酮是一类具有色酮环系的化合物,通常表现出有趣的生物活性。
准备方法
- 不幸的是,关于 Lachnone A 的具体合成路线和反应条件在文献中没有广泛记载。
- 众所周知,this compound 来自微生物来源Lachnum sp. BCC 2424。
化学反应分析
- Lachnone A 的反应性尚未得到广泛研究,但它会发生色酮的各种典型反应。
- 潜在的反应包括氧化、还原和取代。
- 这些反应中常用的试剂和条件仍有待充分探索。
- 这些反应形成的主要产物将取决于具体的反应条件。
科学研究应用
- Lachnone A 的应用跨越多个科学领域:
化学: 它可以作为合成新型色酮衍生物的起点。
生物学: 研究其对细胞过程的影响和潜在的生物活性。
医学: 评估其药理特性和潜在的治疗应用。
工业: 探索其在材料科学或其他工业应用中的用途。
作用机制
- 不幸的是,关于 Lachnone A 作用机制的详细信息很少。
- 需要进一步研究以阐明所涉及的分子靶标和途径。
相似化合物的比较
- Lachnone A 的独特之处在于其独特的色酮结构。
- 类似的化合物可能包括其他色酮或来自天然来源的衍生物。
属性
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Lachnone A?
A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.
Q2: Can you tell me about the structural characterization of this compound?
A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.
Q3: Were Lachnones found to have any anti-microbial activity?
A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].
Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?
A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].
Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?
A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


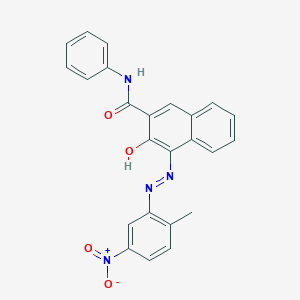
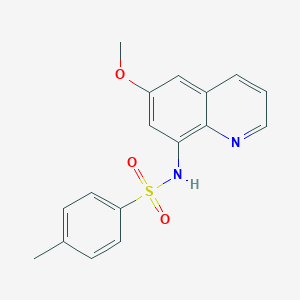
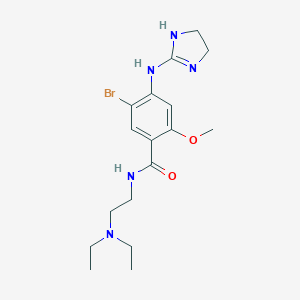
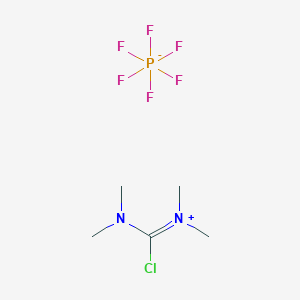
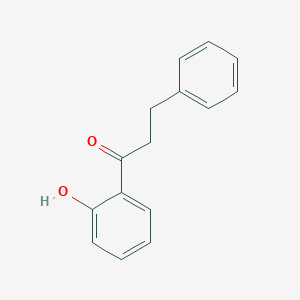
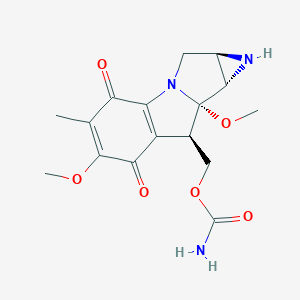
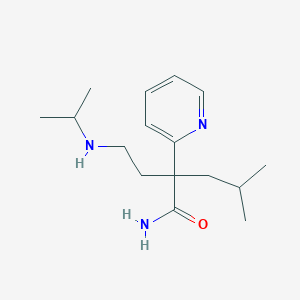
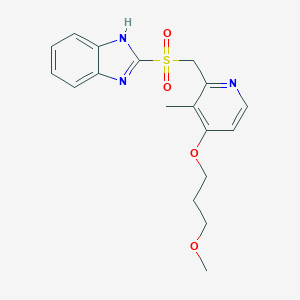
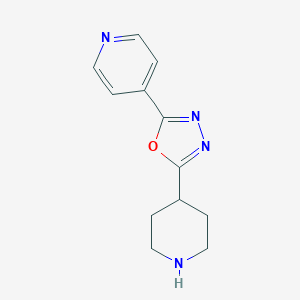
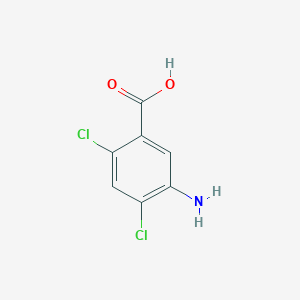
![[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B21859.png)
